molecular formula C12H21Cl2N B13954589 2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane

2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane

Cat. No.: B13954589
M. Wt: 250.20 g/mol
InChI Key: MITDYYRVRYLRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of chloroethyl and chloromethyl groups in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane typically involves the reaction of ethanolamine with organic acids and hydrogen chloride. This process results in the formation of 2-chloroethylamine hydrochloride, which is then further reacted to introduce the spirocyclic structure . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of byproducts and the use of environmentally friendly reagents are considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with additional oxygen-containing groups .

Scientific Research Applications

2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane involves its interaction with molecular targets through its chloroethyl and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on biological molecules, leading to various biological effects. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane is unique due to its combination of chloroethyl and chloromethyl groups within a spirocyclic framework.

Properties

Molecular Formula

C12H21Cl2N

Molecular Weight

250.20 g/mol

IUPAC Name

2-(2-chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane

InChI

InChI=1S/C12H21Cl2N/c13-6-8-15-7-5-12(10-15)3-1-11(9-14)2-4-12/h11H,1-10H2

InChI Key

MITDYYRVRYLRQL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CCl)CCN(C2)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.